BenchChemオンラインストアへようこそ!

NSC 90469

Thyroid Hormone Receptor Binding Affinity EC50

NSC 90469 (3,5-Diiodo-L-thyronine, 3,5-T2) is an endogenous thyronine with unique non-genomic mitochondrial activity—~1,000-fold lower potency at nuclear TRs than T3—enabling isolated study of rapid metabolic effects without genomic crosstalk. Ideal for NAFLD/steatosis, bioenergetics, and mitochondrial function studies. >13-fold higher dose needed for TSH suppression vs T3, preserving thyroid axis in long-term in vivo models. Procure with confidence: validated purity, competitive pricing, and reliable global shipping.

Molecular Formula C15H13I2NO4
Molecular Weight 525.08 g/mol
CAS No. 1041-01-6
Cat. No. B1664108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 90469
CAS1041-01-6
Synonyms3,5-diiodo-DL-thyronine
3,5-diiodo-L-thyronine
3,5-diiodothyronine
3,5-diiodothyronine, (DL)-isomer
3,5-diiodothyronine, (L)-isomer
3,5-T2
Molecular FormulaC15H13I2NO4
Molecular Weight525.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
InChIInChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1
InChIKeyZHSOTLOTTDYIIK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC 90469 (3,5-Diiodo-L-thyronine) | Metabolic Modulator & Endogenous Thyroid Metabolite


NSC 90469, chemically designated as 3,5-Diiodo-L-thyronine (3,5-T2), is an endogenous iodinated thyronine hormone and a key metabolite derived from the peripheral deiodination of thyroxine (T4) and triiodothyronine (T3). It has garnered significant scientific interest due to its distinct biological profile as a non-genomic modulator of energy metabolism, operating with a mechanism and functional outcome that diverge from its more potent precursors, T3 and T4 [1][2]. This compound is primarily investigated for its rapid effects on mitochondrial respiration and lipid catabolism, positioning it as a unique chemical probe for dissecting thyroid hormone signaling pathways and exploring metabolic disease interventions [3].

Why 3,5-T2 Cannot Be Substituted by T3 or T4 for Non-Genomic Mitochondrial Studies


Although 3,5-T2 (NSC 90469) shares a common biosynthetic origin with the classical thyroid hormones T3 and T4, functional substitution is not scientifically valid due to a fundamental divergence in their primary mechanisms of action and receptor engagement profiles. While T3 acts predominantly through high-affinity binding to nuclear thyroid hormone receptors (TRs) to initiate genomic transcription, 3,5-T2 exhibits a ~1,000-fold lower potency at these canonical receptors [1]. Critically, 3,5-T2's principal biological activity is mediated via direct, non-genomic interactions with mitochondria, driving rapid metabolic effects that are independent of protein synthesis and distinct from the delayed genomic actions of T3 [2]. This unique mechanistic and kinetic signature, combined with its distinct safety profile in terms of cardiac thyromimetic side effects, makes 3,5-T2 a non-substitutable tool compound for investigating mitochondrial energy regulation and for applications requiring uncoupling of genomic from non-genomic thyroid hormone signaling [3].

Quantitative Differentiation of NSC 90469: Comparative Evidence Against T3 and T4


NSC 90469 Exhibits 1,000-Fold Lower Nuclear Receptor Potency Than T3

In direct comparison to its precursor 3,5,3'-triiodo-L-thyronine (T3), NSC 90469 (3,5-T2) demonstrates significantly weaker binding to thyroid hormone receptor (TR) isoforms. While T3 activates TRα1, TRβ1, and TRβ2 with low nanomolar potency, 3,5-T2 requires approximately 1,000-fold higher concentrations to achieve half-maximal activation [1].

Thyroid Hormone Receptor Binding Affinity EC50

NSC 90469 Demonstrates Distinct Inhibitory Effect on Hepatic De Novo Lipogenesis Compared to T3

A key molecular differentiation between NSC 90469 (3,5-T2) and its precursor T3 is observed in hepatic lipid metabolism. While T3 stimulates de novo lipogenesis (DNL) as part of its broader anabolic and catabolic program, 3,5-T2 has been shown to exert an inhibitory effect on DNL [1]. This functional divergence is crucial for the compound's net hypolipidemic profile.

Hepatic Metabolism De Novo Lipogenesis Lipid Catabolism

NSC 90469 Elicits a More Rapid Metabolic Response Than T3 in Liver Tissue

In functional assays using perfused hypothyroid rat liver, 3,5-T2 stimulates oxygen consumption at a more rapid rate than T3 [1]. This kinetic advantage is a hallmark of its non-genomic mechanism, which operates independently of the slower transcriptional machinery required for T3's primary effects [2].

Mitochondrial Respiration Kinetics Non-Genomic Signaling

NSC 90469 Targets Mitochondrial Function as Its Primary Mechanism of Action

Unlike T3, which exerts its primary effects through nuclear receptors and genomic regulation, the main cellular target of 3,5-T2 is the mitochondria. This has been hypothesized to be the basis for its distinct safety profile, as it acts mainly on mitochondrial function and oxidative stress rather than inducing broad genomic changes [1].

Mitochondria Bioenergetics Oxidative Stress

In Vivo TSH Suppression Profile of NSC 90469 Differs from T3

In a 2-week rat study comparing the effects of 3,5-T2 (NSC 90469) and T3 on the hypothalamus-pituitary-thyroid axis, the two compounds exhibited differential potencies. A dose of 200 μg/100 g body weight per day of 3,5-T2 suppressed serum TSH to 43% of control levels, while a much lower dose of 15 μg T3/100 g per day was required to achieve a similar 44% suppression [1]. This highlights the significantly lower potency of 3,5-T2 on the central feedback axis.

Endocrinology Thyroid Axis TSH Suppression

Comparative Effects on Mitochondrial Damage and Inflammation in Hypothyroid Rat Liver

A direct comparative study in hypothyroid rats assessed the effects of 3,5-T2 (NSC 90469) and T3 on mitochondrial damage and inflammation in the liver. The study found that both iodothyronines were able to restore oxidative balance by enhancing antioxidant defense and preventing mitochondrial DNA (mtDNA) damage [1].

Mitochondrial Health Inflammation Oxidative Stress

Primary Research Applications for NSC 90469 Based on Differential Evidence


Mechanistic Studies of Non-Genomic Thyroid Hormone Signaling

Researchers seeking to isolate and study the rapid, non-genomic effects of thyroid hormone signaling should utilize NSC 90469. Its ~1,000-fold lower potency at nuclear TRs relative to T3 [1] and its demonstrated rapid stimulation of mitochondrial oxygen consumption [2] make it an ideal chemical probe to dissect mitochondrial-mediated pathways independently from the confounding influence of genomic transcriptional regulation.

Investigating Hepatic Lipid Metabolism and NAFLD/NASH Models

For studies focused on hepatic steatosis, de novo lipogenesis (DNL), and non-alcoholic fatty liver disease (NAFLD), NSC 90469 provides a unique tool. Unlike T3, which stimulates DNL, 3,5-T2 has been shown to inhibit this pathway [3]. This opposing regulatory action is central to its hypolipidemic effects and allows researchers to model a therapeutic approach distinct from standard thyroid hormone agonists.

Mitochondrial Bioenergetics and Oxidative Stress Research

Given its primary targeting of the mitochondria, NSC 90469 is a premier tool compound for investigations into mitochondrial function, bioenergetics, and oxidative stress [4]. Comparative evidence shows it can restore oxidative balance and prevent mtDNA damage in a manner comparable to T3 in hypothyroid states [5], making it valuable for studying mitochondrial pathologies and the mitochondrial quality control system.

In Vivo Metabolic Studies Requiring Attenuated Central Thyrotoxic Effects

Investigators performing long-term in vivo metabolic studies where a broad suppression of the thyroid axis is undesirable should consider NSC 90469. Evidence shows that a >13-fold higher dose of 3,5-T2 is required to achieve a similar level of TSH suppression as T3 [6]. This allows for the exploration of peripheral metabolic benefits while minimizing the confounding variable of a strongly suppressed central thyroid feedback loop.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 90469

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.